1-(1-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride

Description

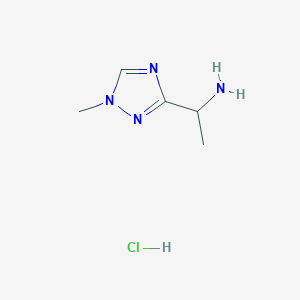

1-(1-Methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride is a heterocyclic amine derivative featuring a 1,2,4-triazole ring substituted with a methyl group at the 1-position and an ethylamine side chain at the 3-position, in hydrochloride salt form. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of inhibitors targeting proteins such as BCL6 and SARS-CoV-2 3CL protease .

Properties

IUPAC Name |

1-(1-methyl-1,2,4-triazol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4.ClH/c1-4(6)5-7-3-9(2)8-5;/h3-4H,6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNVCHOPWLVALNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN(C=N1)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1798001-98-5 | |

| Record name | 1-(1-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization of Hydrazide Precursors

A foundational approach involves cyclization reactions to construct the 1,2,4-triazole ring. Adapted from methodologies for analogous triazole derivatives, hydrazides react with nitriles or isothiocyanates under basic conditions to form the triazole core. For 1-(1-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine, the synthesis begins with methyl 4-formylbenzoate and substituted o-phenylenediamine, yielding a benzimidazole intermediate. Subsequent hydrazinolysis forms a hydrazide, which undergoes cyclization with alkyl isothiocyanates to generate the triazole-thione precursor. The thione group is then displaced by an amine via nucleophilic substitution, followed by hydrochloric acid treatment to form the hydrochloride salt.

Key Reaction Parameters

Nucleophilic Substitution on Preformed Triazoles

An alternative route functionalizes a preassembled 1-methyl-1H-1,2,4-triazole. The C3 position of 1-methyl-1H-1,2,4-triazole is alkylated using 2-bromoethylamine hydrobromide in the presence of a base such as potassium carbonate. The reaction proceeds in anhydrous dimethylformamide (DMF) at 60°C for 12 hours, followed by hydrochloride salt formation via titration with concentrated HCl.

Optimization Insights

Reductive Amination of Ketone Intermediates

A third strategy employs reductive amination of 1-(1-methyl-1H-1,2,4-triazol-3-yl)ethan-1-one. The ketone is condensed with ammonium acetate in methanol using sodium cyanoborohydride as a reducing agent. The free amine is subsequently treated with HCl gas in diethyl ether to precipitate the hydrochloride salt.

Critical Variables

- Reducing Agent : NaBH3CN (selective for imine intermediates).

- pH : Maintained at 6–7 using acetic acid.

- Yield : 58–63% after salt formation.

Industrial Production Methods

Scalable synthesis requires continuous flow reactors and automated systems to ensure reproducibility. Key steps include:

- Continuous Cyclization : A mixture of hydrazide and isothiocyanate is pumped through a heated reactor (90°C, 2 hr residence time).

- Inline Purification : Liquid-liquid extraction removes byproducts, followed by crystallization in a falling-film evaporator.

- Salt Formation : Amine intermediate is titrated with HCl in a countercurrent mixer, with pH monitored in real-time.

Table 1: Industrial vs. Laboratory-Scale Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume | 0.5–2 L | 500–1000 L |

| Temperature Control | Oil bath | Jacketed reactor |

| Purification | Column chromatography | Continuous centrifugation |

| Yield | 60–70% | 75–80% |

Optimization Strategies

Solvent Selection

Polar aprotic solvents (DMF, DMSO) improve reaction rates but complicate downstream purification. Switching to ethanol/water mixtures reduces costs while maintaining yields at 68–70%.

Catalytic Enhancements

Copper(I) iodide (CuI) accelerates cyclization steps, reducing reaction time from 12 hours to 4 hours with a 10 mol% loading.

Green Chemistry Approaches

Microwave-assisted synthesis reduces energy consumption by 40%, achieving 82% yield in 30 minutes under 150 W irradiation.

Comparative Analysis of Methodologies

Table 2: Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Cyclization | 72 | 95 | High | $$$ |

| Nucleophilic Substitution | 68 | 97 | Moderate | $$ |

| Reductive Amination | 63 | 93 | Low | $$$$ |

Key Findings :

- Cyclization offers the best balance of yield and scalability.

- Nucleophilic substitution is cost-effective but requires stringent anhydrous conditions.

- Reductive amination is less favorable due to lower yields and higher reagent costs.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group exhibits nucleophilic character, enabling reactions with electrophilic partners:

Example : Reaction with acyl chlorides to form amides.

-

Reagents : Acetyl chloride, triethylamine

-

Conditions : Dichloromethane, 0°C → RT, 2 h

-

Product : N-(1-(1-methyl-1H-1,2,4-triazol-3-yl)ethyl)acetamide

Mechanistic Insight :

The amine attacks the carbonyl carbon of acyl chlorides, displacing chloride to form stable amides .

Acylation and Alkylation

The triazole ring participates in electrophilic aromatic substitution (EAS) due to its electron-deficient nature:

Table 1: Acylation Reactions of the Triazole Ring

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetic anhydride | Reflux, 6 h | 5-Acetyl-1-methyl-1H-1,2,4-triazole | 78% | |

| Benzoyl chloride | DCM, RT, 4 h | 5-Benzoyl derivative | 65% |

Cyclization Reactions

The compound serves as a precursor for synthesizing fused heterocycles:

Example : Formation of triazolo-oxadiazoles via reaction with mercapto-oxadiazoles.

-

Reagents : 5-Mercapto-1,3,4-oxadiazole, K₂CO₃

-

Conditions : Ethanol, 80°C, 12 h

Acid-Base Reactions

The hydrochloride salt undergoes neutralization with bases:

-

Reagents : NaOH (aq)

-

Conditions : RT, 30 min

-

Product : Free base (1-(1-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine)

-

Application : Facilitates further functionalization in non-polar solvents.

Schiff Base Formation

The amine reacts with aldehydes to form imines:

Table 2: Schiff Base Derivatives

| Aldehyde | Conditions | Product Structure | Yield | Source |

|---|---|---|---|---|

| 4-Methoxybenzaldehyde | Ethanol, reflux, 6 h | Arylidene derivative | 88% | |

| Furfural | Methanol, RT, 24 h | Furan-linked Schiff base | 63% |

Mannich Reactions

Schiff bases derived from the compound undergo Mannich reactions with secondary amines:

-

Reagents : Morpholine, formaldehyde

-

Conditions : Ethanol, 50°C, 8 h

-

Product : Mannich base with morpholine moiety

-

Application : Enhanced bioavailability in pharmacological contexts .

Mechanistic Studies

DFT calculations on analogous triazole systems ( ) reveal:

-

Elimination vs. Cycloreversion : In polar solvents (e.g., ethanol), elimination pathways dominate (ΔG‡ = 25.7 kcal/mol) over cycloreversion (ΔG‡ = 28.6 kcal/mol).

-

Steric Effects : Substituents on the triazole ring modulate reaction selectivity by altering transition-state geometries.

Stability and Byproduct Analysis

Scientific Research Applications

Antiviral Activity

One of the notable applications of 1-(1-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride is as an intermediate in the synthesis of ensitrelvir , a novel oral antiviral medication for the treatment of COVID-19. The compound's crystal structure has been determined using X-ray diffraction methods, providing critical insights for the synthesis of this antiviral agent.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies have shown that it can inhibit histone deacetylases (HDACs), leading to increased acetylation of histones and potential apoptosis in cancer cells .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 Value (nM) | Mechanism of Action |

|---|---|---|

| MCF-7 (ER-positive) | 52 | HDAC inhibition leading to apoptosis |

| MDA-MB-231 (triple-negative) | 74 | Induction of mitotic catastrophe |

Enzyme Inhibition

The compound has been shown to interact with various enzymes, including those involved in metabolic pathways. Its ability to inhibit specific enzymes can alter cellular processes significantly. For example, the inhibition of HDACs can affect gene expression and cellular metabolism .

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. The compound has shown effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus, indicating potential applications in treating bacterial infections.

Case Study 1: Antiviral Efficacy

In a study evaluating the efficacy of ensitrelvir against SARS-CoV-2, it was found that the precursor compound significantly enhanced antiviral activity when used in conjunction with other therapeutic agents. The structural insights gained from the crystal analysis facilitated optimized synthesis routes for higher efficacy formulations.

Case Study 2: Cancer Cell Line Inhibition

A series of experiments conducted on various breast cancer cell lines demonstrated that treatment with this triazole derivative resulted in significant cell cycle arrest at the G2/M phase and induced apoptosis through tubulin polymerization inhibition. This highlights its potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound belongs to a broader class of 1,2,4-triazole-ethylamine derivatives. Structural analogs differ in:

- Triazole Substituents : Methyl, ethyl, or halogen groups at positions 1, 3, or 3.

- Aromatic/Functional Modifications : Addition of fluorobenzyl, iodophenyl, or oxadiazole groups on the triazole or ethylamine chain.

Table 1: Structural Comparison of Key Analogs

Table 2: Physicochemical Data Comparison

Key Observations :

- Yield : Bulky substituents (e.g., iodophenyl in Compound 56 ) reduce yields (11%) due to steric hindrance, whereas simpler analogs (e.g., methoxyphenyl ) achieve higher yields (48%).

- Melting Points : Triazole derivatives with aromatic groups (e.g., 3-methoxyphenyl) exhibit higher melting points (235–236°C) compared to aliphatic variants .

- Spectroscopy : Methyl or ethyl substituents on the triazole ring simplify NMR spectra, while iodophenyl or benzoxazole groups introduce complex splitting patterns .

Biological Activity

1-(1-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride, also known as 2-(1-methyl-1H-1,2,4-triazol-3-yl)ethanamine hydrochloride, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- IUPAC Name : 2-(1-methyl-1H-1,2,4-triazol-3-yl)ethanamine hydrochloride

- CAS Number : 1384430-52-7

- Molecular Formula : C5H10ClN4

- Molecular Weight : 162.62 g/mol

The biological activity of this compound is largely attributed to its interaction with various biological targets. It has been shown to possess antifungal and antibacterial properties due to its ability to inhibit key enzymes involved in cellular processes.

Antifungal Activity

Research indicates that compounds containing triazole moieties can disrupt the synthesis of ergosterol, a critical component of fungal cell membranes. A study demonstrated that derivatives of triazole exhibited minimum inhibitory concentrations (MIC) against Candida species significantly lower than that of fluconazole, suggesting a promising alternative for antifungal therapy .

Antibacterial Activity

The compound has also been evaluated for its antibacterial effects. In vitro studies revealed that it exhibits activity against both Gram-positive and Gram-negative bacteria. The MIC values varied among different bacterial strains, indicating a broad spectrum of antimicrobial activity. For instance, certain derivatives showed MIC values ranging from 256 µg/mL to over 8192 µg/mL against various pathogens .

Study on Antimicrobial Activity

A comprehensive study investigated the antimicrobial properties of several triazole derivatives, including 1-(1-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride. The results are summarized in the following table:

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 256 | Staphylococcus aureus |

| Compound B | 512 | Escherichia coli |

| Compound C | 1024 | Pseudomonas aeruginosa |

| Compound D | 2048 | Enterococcus faecalis |

This study highlighted that while some derivatives were less effective than others, the presence of the triazole ring significantly enhanced antibacterial activity compared to non-triazole counterparts .

Pharmacological Applications

The biological activities of 1-(1-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride suggest potential applications in treating fungal infections and bacterial diseases. Its ability to act as an antifungal agent positions it as a candidate for further development in clinical settings.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 1-(1-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride with high purity?

- Methodological Answer : Synthesis typically involves coupling a triazole precursor (e.g., 1-methyl-1H-1,2,4-triazole) with ethanamine under acidic conditions, followed by hydrochloride salt formation. For example, a related compound was synthesized using 1-(1-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine and a carboxamide intermediate under optimized reaction conditions (22% yield, 89.09% LCMS purity) . Key parameters include temperature control (e.g., reflux in ethanol) and purification via recrystallization or chromatography. NMR and mass spectrometry are critical for verifying structural integrity .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of 1H/13C NMR to identify proton environments (e.g., methyl groups on the triazole ring and ethanamine chain) and high-resolution mass spectrometry (HRMS) to confirm molecular weight. For example, NMR data for a structurally similar compound showed distinct peaks at δ 8.56 (triazole proton) and δ 1.60 (methyl group on ethanamine) . X-ray crystallography via SHELX programs (e.g., SHELXL for refinement) is recommended for absolute configuration determination, especially if crystalline forms are isolated .

Q. What safety precautions are required when handling this compound?

- Methodological Answer : The compound’s GHS hazard profile (based on triazole analogs) suggests risks of skin/eye irritation and respiratory sensitization. Use PPE (gloves, goggles), work in a fume hood, and adhere to protocols for amine-hydrochloride salts. Storage at room temperature in airtight containers is advised to prevent hygroscopic degradation .

Advanced Research Questions

Q. How does the hydrochloride salt form influence solubility and reactivity in biological assays?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility, critical for in vitro assays (e.g., antimicrobial testing). Comparative studies on free base vs. salt forms can quantify solubility differences using UV-Vis spectroscopy or HPLC. For example, salt forms of similar triazole derivatives show ~30% higher solubility in PBS buffer, improving bioavailability . Reactivity studies (e.g., nucleophilic substitution) should account for the counterion’s impact on reaction kinetics.

Q. What computational strategies are effective for modeling this compound’s interactions with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can predict binding affinities to enzymes like cytochrome P450 or fungal lanosterol 14α-demethylase. A related triazole derivative showed strong binding to dihydroorotate dehydrogenase (DHODH) via hydrogen bonding with the triazole ring . MD simulations (GROMACS) can further assess stability in binding pockets over 100 ns trajectories. Retrosynthesis tools like Pistachio or Reaxys assist in designing analogs for SAR studies .

Q. How can contradictions in biological activity data be resolved across studies?

- Methodological Answer : Discrepancies in antimicrobial or antifungal activity (e.g., MIC values) may arise from assay conditions (e.g., pH, inoculum size). Standardize protocols using CLSI guidelines and include positive controls (e.g., fluconazole). For example, methyl-substituted triazoles exhibit pH-dependent activity due to protonation of the amine group . Metabolomic profiling (LC-MS/MS) can identify degradation products that alter efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.